molecular formula C21H18N4O B14279333 N',2-Dibenzylidene-N-phenylhydrazine-1-carbohydrazide CAS No. 121649-21-6

N',2-Dibenzylidene-N-phenylhydrazine-1-carbohydrazide

Cat. No.: B14279333
CAS No.: 121649-21-6
M. Wt: 342.4 g/mol
InChI Key: GHGOTLFQXFCZHW-UHFFFAOYSA-N
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Description

N’,2-Dibenzylidene-N-phenylhydrazine-1-carbohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of two benzylidene groups and a phenylhydrazine moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,2-Dibenzylidene-N-phenylhydrazine-1-carbohydrazide typically involves the reaction of phenylhydrazine with benzaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of N’,2-Dibenzylidene-N-phenylhydrazine-1-carbohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N’,2-Dibenzylidene-N-phenylhydrazine-1-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

N’,2-Dibenzylidene-N-phenylhydrazine-1-carbohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’,2-Dibenzylidene-N-phenylhydrazine-1-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can form hydrazone derivatives, which can further undergo various chemical transformations. These interactions can lead to the inhibition of specific enzymes or the modulation of biological pathways, contributing to its observed effects .

Comparison with Similar Compounds

N’,2-Dibenzylidene-N-phenylhydrazine-1-carbohydrazide can be compared with other similar compounds, such as:

The uniqueness of N’,2-Dibenzylidene-N-phenylhydrazine-1-carbohydrazide lies in its specific structural arrangement and the resulting chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

121649-21-6

Molecular Formula

C21H18N4O

Molecular Weight

342.4 g/mol

IUPAC Name

1,3-bis(benzylideneamino)-1-phenylurea

InChI

InChI=1S/C21H18N4O/c26-21(24-22-16-18-10-4-1-5-11-18)25(20-14-8-3-9-15-20)23-17-19-12-6-2-7-13-19/h1-17H,(H,24,26)

InChI Key

GHGOTLFQXFCZHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)N(C2=CC=CC=C2)N=CC3=CC=CC=C3

Origin of Product

United States

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